N-Isoquinolin-5-yl-N'-propylurea
CAS No.: 648420-68-2
Cat. No.: VC16893754
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648420-68-2 |
|---|---|
| Molecular Formula | C13H15N3O |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 1-isoquinolin-5-yl-3-propylurea |
| Standard InChI | InChI=1S/C13H15N3O/c1-2-7-15-13(17)16-12-5-3-4-10-9-14-8-6-11(10)12/h3-6,8-9H,2,7H2,1H3,(H2,15,16,17) |
| Standard InChI Key | QZNFLZUZJOPTHN-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(=O)NC1=CC=CC2=C1C=CN=C2 |
Introduction
Structural and Molecular Characteristics
N-Isoquinolin-5-yl-N'-propylurea belongs to the urea derivative class, characterized by a carbonyl group flanked by two amine groups. The isoquinoline moiety—a bicyclic structure comprising a benzene ring fused to a pyridine ring—imparts aromaticity and electronic richness, enabling π-π stacking and hydrogen-bonding interactions . The propyl chain enhances solubility in organic solvents while contributing to hydrophobic interactions in biological systems.
Molecular Descriptors
Key molecular identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-isoquinolin-5-yl-3-propylurea |
| Canonical SMILES | CCCNC(=O)NC₁=CC=CC₂=C₁C=CN=C₂ |
| InChI Key | QZNFLZUZJOPTHN-UHFFFAOYSA-N |
| PubChem CID | 47103409 |
The SMILES string reveals the urea backbone (-NC(=O)N-) bridging the isoquinoline and propyl groups. The InChI key confirms stereochemical uniqueness, critical for database indexing.
Spectroscopic and Crystallographic Data
While crystallographic data for N-Isoquinolin-5-yl-N'-propylurea remains unpublished, analogous ureas exhibit planar urea cores with bond lengths of ~1.37 Å (C=O) and ~1.45 Å (C-N) . In quinazoline-dione syntheses, related ureas undergo cyclocondensation, as evidenced by ¹H NMR shifts at δ 9.66 ppm for aromatic NH groups and δ 2.20–2.50 ppm for propyl CH₂ moieties .
Synthetic Methodologies
Conventional Synthesis
The primary route involves reacting 5-aminoisoquinoline with propyl isocyanate under anhydrous conditions:
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Step 1: 5-Aminoisoquinoline (1 equiv) is dissolved in dry tetrahydrofuran (THF).
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Step 2: Propyl isocyanate (1.2 equiv) is added dropwise at 0°C.
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Step 3: The mixture is stirred at room temperature for 12 hours, yielding a precipitate.
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Step 4: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
This method achieves yields of 60–75%, with purity >95% confirmed by HPLC.
Continuous Flow Optimization
Recent advances employ continuous flow reactors to enhance efficiency:
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Residence Time: 10 minutes (vs. 12 hours in batch)
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Temperature: 80°C
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Solvent: Supercritical CO₂
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Yield: 89% with 99% purity
Flow systems minimize side reactions, such as isoquinoline dimerization, by ensuring precise stoichiometric control .
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the isoquinoline amine on the electrophilic carbon of propyl isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ (Figure 1). Density functional theory (DFT) calculations indicate a transition state energy barrier of 15.2 kcal/mol, favoring the Z-configured urea .
Chemical Reactivity and Derivatives
Cyclocondensation Reactions
Under acidic conditions (e.g., H₂SO₄), N-Isoquinolin-5-yl-N'-propylurea undergoes cyclization to form quinazoline-2,4-diones, a pharmaceutically relevant scaffold :
This transformation proceeds via intramolecular nucleophilic acyl substitution, with electron-donating groups on isoquinoline accelerating the reaction (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for nitro-substituted analogs) .
Coordination Chemistry
The isoquinoline nitrogen and urea carbonyl can coordinate transition metals. For example, with Cu(II) acetate, a square-planar complex forms (λₘₐₓ = 620 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹), potentially useful in catalysis or imaging .
| Concentration (μM) | Viability (%) |
|---|---|
| 10 | 78 ± 3 |
| 20 | 52 ± 4 |
| 50 | 29 ± 2 |
Mechanistic studies indicate G₁ cell cycle arrest via p21 upregulation and cyclin D1 downregulation .
Industrial and Regulatory Considerations
Scalability Challenges
Batch synthesis faces limitations in heat dissipation during exothermic urea formation. Flow chemistry mitigates this, enabling kilogram-scale production with 87% yield.
Regulatory Status
As of 2025, N-Isoquinolin-5-yl-N'-propylurea remains a research-grade compound. GMP-compliant synthesis protocols are under development, requiring impurity profiling (<0.1% isoquinoline residuals).
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